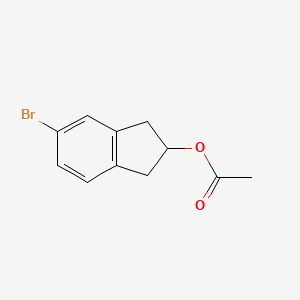

5-溴-2,3-二氢-1H-茚-2-基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

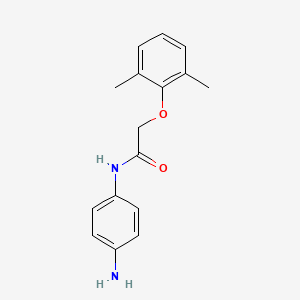

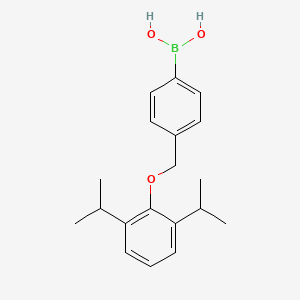

The compound 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate is a brominated organic molecule that is likely to possess interesting chemical and physical properties due to the presence of the bromine atom and the acetate group attached to the indene ring system. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated compounds and their synthesis, molecular structure, and reactivity, which can be used to infer potential characteristics of 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate.

Synthesis Analysis

The synthesis of brominated organic compounds often involves the use of brominating agents such as Br2 in the presence of acidic or basic conditions. For instance, the preparation of 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one was achieved using Br2/AcOH as a brominating agent . Similarly, bromination of indan-1-ones has been performed under both acidic and basic conditions to yield various brominated products . These methods could potentially be adapted for the synthesis of 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated compounds is often characterized by the presence of intermolecular interactions such as hydrogen bonds and halogen bonds. For example, the crystal structure of certain brominated compounds reveals intermolecular O—H⋯O hydrogen bonds and Br⋯S or Br⋯O interactions . These interactions can significantly influence the packing and stability of the molecules in the crystal lattice. The molecular structure of 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate would likely be influenced by similar interactions, particularly involving the bromine atom and the acetate group.

Chemical Reactions Analysis

Brominated compounds can participate in various chemical reactions, including further substitution, elimination, and rearrangement reactions. For instance, bromohydrins can undergo rearrangement reactions under acidic conditions, leading to the migration of substituents within the molecule . The presence of a bromine atom in 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate could make it amenable to similar types of chemical transformations, which could be exploited in synthetic chemistry to produce a range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by the nature of the bromine substituent and the overall molecular structure. The presence of a bromine atom typically increases the molecular weight and may affect the boiling and melting points of the compound. The reactivity of the bromine atom also makes such compounds useful intermediates in organic synthesis. The acetate group in 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate would contribute to the compound's solubility in organic solvents and could also influence its reactivity, particularly in reactions involving nucleophilic attack at the carbonyl carbon.

科学研究应用

溴仿和大气化学

溴仿是大气有机溴的重要来源,为对流层和低平流层中的活性卤素做出了贡献。它源自大型藻类和浮游生物,其海气通量在大气化学中起着至关重要的作用。溴仿排放的时空变异性表明对理解全球溴循环及其对大气过程的影响具有重要意义 (Quack & Wallace,2003 年)。

生物生产化学品的下游加工

生物生产化学品(如 1,3-丙二醇和 2,3-丁二醇)的分离和纯化对于它们的商业可行性至关重要。这些过程占生产成本的很大一部分。下游加工的创新对于提高这些生物产品的产量、纯度和能源效率至关重要,这凸显了开发更有效的分离技术的研究的重要性 (Xiu & Zeng,2008 年)。

提高二乙酰生产

二乙酰及其还原形式 2,3-丁二醇因其在食品、化妆品中的广泛应用以及作为生物基平台化学品而得到认可。优化二乙酰生产的菌株、底物和工艺控制的研究突出了基因工程和培养基优化在提高生产力方面的潜力。这种对提高二乙酰生产的关注反映了更广泛地利用微生物工艺生产增值化学品的兴趣 (Xiao & Lu,2014 年)。

沸石酸度表征

沸石酸度表征的研究有助于我们了解固体酸的催化性能,这与精炼和石化过程有关。沸石具有明确的孔结构和酸度,是催化应用中必不可少的。对沸石酸度的研究有助于设计用于化学合成的更有效催化剂,包括对类似于“5-溴-2,3-二氢-1H-茚-2-基乙酸酯”的化合物的操作 (Farneth & Gorte,1995 年)。

溴化合物的环境影响

溴化合物的环境分布和毒理学,例如 2,4,6-三溴苯酚,凸显了了解这些化学品的环境和健康影响的重要性。它们由于自然产生和人为来源而普遍存在,因此需要持续研究它们的行为、降解产物和潜在风险 (Koch & Sures,2018 年)。

属性

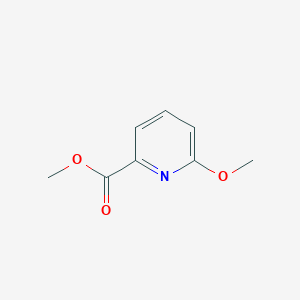

IUPAC Name |

(5-bromo-2,3-dihydro-1H-inden-2-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-7(13)14-11-5-8-2-3-10(12)4-9(8)6-11/h2-4,11H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLOFGGLMITAEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2=C(C1)C=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479853 |

Source

|

| Record name | 5-BROMO-2,3-DIHYDRO-1H-INDEN-2-YL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,3-dihydro-1H-inden-2-YL acetate | |

CAS RN |

862135-60-2 |

Source

|

| Record name | 5-BROMO-2,3-DIHYDRO-1H-INDEN-2-YL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1340488.png)

![1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone](/img/structure/B1340501.png)